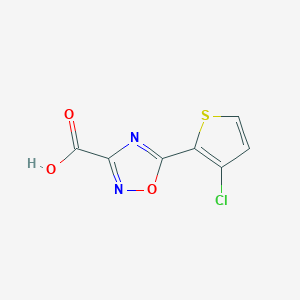
3-((3-Chloro-2-fluorobenzyl)oxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-Chloro-2-fluorobenzyl)oxy)azetidine is a chemical compound with the molecular formula C10H11ClFNO and a molecular weight of 215.65 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a benzyl group substituted with chlorine and fluorine atoms. It is primarily used in research and development, particularly in the field of medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chloro-2-fluorobenzyl)oxy)azetidine typically involves the reaction of 3-chloro-2-fluorobenzyl alcohol with azetidine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of azetidine to form the desired product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-((3-Chloro-2-fluorobenzyl)oxy)azetidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Ring-Opening Reactions: The azetidine ring can undergo ring-opening reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-((3-Chloro-2-fluorobenzyl)oxy)azetidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds and drug candidates.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 3-((3-Chloro-2-fluorobenzyl)oxy)azetidine is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The azetidine ring and the substituted benzyl group may play a role in its biological activity by binding to enzymes or receptors, thereby modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((2-Chloro-4-fluorobenzyl)oxy)azetidine: Similar in structure but with different substitution patterns on the benzyl group.
Aziridines: These compounds also contain a three-membered nitrogen ring and share some chemical properties with azetidines.
Uniqueness
3-((3-Chloro-2-fluorobenzyl)oxy)azetidine is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms provides distinct electronic and steric effects that differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C10H11ClFNO |
|---|---|
Molekulargewicht |
215.65 g/mol |
IUPAC-Name |
3-[(3-chloro-2-fluorophenyl)methoxy]azetidine |
InChI |
InChI=1S/C10H11ClFNO/c11-9-3-1-2-7(10(9)12)6-14-8-4-13-5-8/h1-3,8,13H,4-6H2 |
InChI-Schlüssel |
BPYLGQKVUKXLBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OCC2=C(C(=CC=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


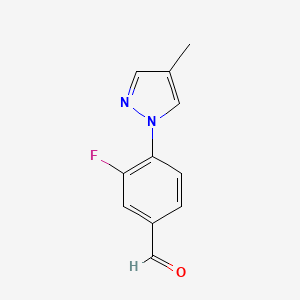

![2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13306666.png)
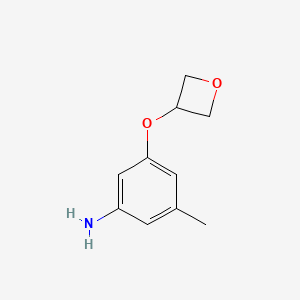

amine](/img/structure/B13306672.png)
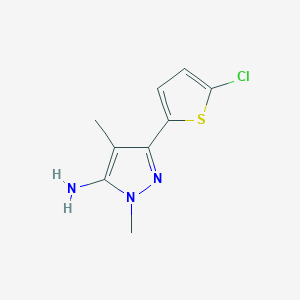

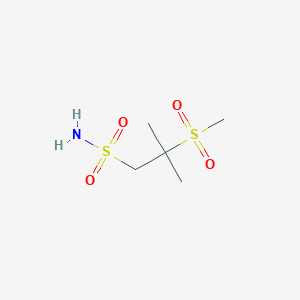


![tert-Butyl N-{[3-(methylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B13306716.png)
![2-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13306720.png)
